Dabrafenib

Content Navigation

CAS Number

Product Name

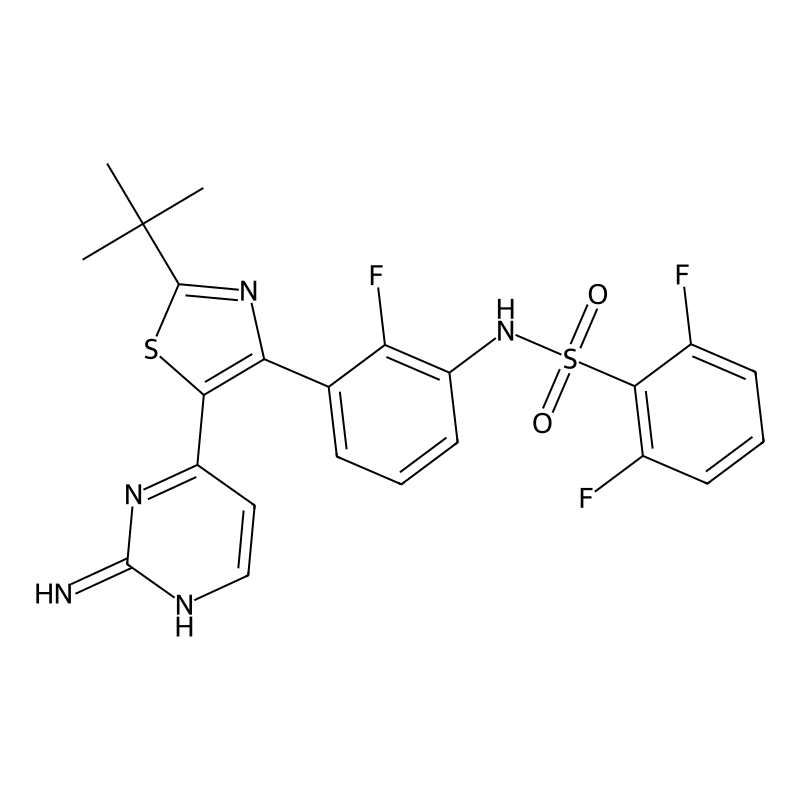

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Dabrafenib is a potent, ATP-competitive inhibitor of the BRAF kinase, with high selectivity for the mutated BRAF V600E form commonly found in metastatic melanoma and other cancers. [REFS-1, REFS-2] As a second-generation inhibitor, its development focused on improving upon the kinase selectivity and physicochemical profiles of earlier compounds. [3] This guide provides quantitative, comparator-based evidence for procurement decisions, focusing on properties that influence experimental design, formulation, and application-specific performance.

Research Fit

References

- [1] Rheault, T. R., et al. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters, 4(3), 358–362 (2013).

- [2] King, A. J., et al. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PLOS ONE, 8(7), e67583 (2013).

- [3] Menon, D. R., & Prins, B. A. Dabrafenib and its potential for the treatment of metastatic melanoma. Drug Design, Development and Therapy, 8, 453–463 (2014).

While other BRAF inhibitors like Vemurafenib exist, they are not functionally interchangeable. Critical differences in kinase selectivity profiles, the propensity to induce off-target paradoxical signaling in BRAF wild-type cells, and fundamental physicochemical properties like blood-brain barrier penetration dictate their suitability for specific research applications. [REFS-1, REFS-2] Furthermore, the choice between Dabrafenib free base (this product) and its common mesylate salt form is a key procurement decision, as the free base provides a distinct starting point for custom formulations where the known low, pH-dependent solubility of the mesylate is a limiting factor. [3]

Substitution Risk

References

- [1] Villanueva, J., et al. Comparative profiles of BRAF inhibitors: the paradox index as a predictor of clinical toxicity. Oncotarget, 7(20), 28800–28814 (2016).

- [2] Mittapalli, R. K., et al. Mechanisms Limiting Distribution of the Threonine-Protein Kinase B-RaFV600E Inhibitor Dabrafenib to the Brain: Implications for the Treatment of Melanoma Brain Metastases. Journal of Pharmacology and Experimental Therapeutics, 344(3), 655–664 (2013).

- [3] Rai, R., et al. Improving the Dissolution Rate of the Anticancer Drug Dabrafenib. Crystal Growth & Design, 20(2), 999–1011 (2020).

Superior On-Target Potency and Selectivity vs. First-Generation Inhibitor Vemurafenib

In direct enzymatic assays, Dabrafenib demonstrates significantly higher potency against the target BRAF V600E kinase and greater selectivity over the related CRAF kinase compared to the first-generation inhibitor Vemurafenib. Dabrafenib inhibits BRAF V600E with an IC50 of 0.6 nM and CRAF with an IC50 of 5.0 nM. [1] In contrast, Vemurafenib inhibits BRAF V600E and CRAF with much closer IC50 values of 31 nM and 48 nM, respectively. [REFS-1, REFS-2]

| Evidence Dimension | Enzymatic IC50 |

| Target Compound Data | BRAF V600E: 0.6 nM; CRAF: 5.0 nM |

| Comparator Or Baseline | Vemurafenib: BRAF V600E: 31 nM; CRAF: 48 nM |

| Quantified Difference | Dabrafenib is ~51x more potent against BRAF V600E and exhibits an ~8.3-fold selectivity for BRAF V600E over CRAF, whereas Vemurafenib's selectivity is only ~1.5-fold. |

| Conditions | Cell-free enzymatic kinase assays. |

Higher on-target potency and greater selectivity against CRAF reduce the potential for off-target effects mediated by CRAF, enabling more precise investigation of BRAF V600E-specific signaling pathways.

vs 31 nM (vemurafenib)

Reduced Paradoxical MAPK Pathway Activation Compared to Vemurafenib

A known liability of first-generation BRAF inhibitors is the paradoxical activation of the MAPK pathway in BRAF wild-type cells, which can confound experimental results. In a direct comparison using BRAF wild-type keratinocytes, Vemurafenib treatment induced a peak pERK activation of 6.86-fold above control. [1] Under the same conditions, Dabrafenib induced a significantly lower peak activation of only 2.76-fold, representing a more than 2-fold reduction in this off-target effect. [1]

| Evidence Dimension | Peak Paradoxical pERK Activation (Fold over DMSO control) |

| Target Compound Data | 2.76 ± 0.34 fold |

| Comparator Or Baseline | Vemurafenib: 6.86 ± 1.27 fold |

| Quantified Difference | Dabrafenib induces 60% less peak paradoxical pERK activation than Vemurafenib. |

| Conditions | Cell-based assay in immortalized human keratinocytes (HaCaT cells). |

Selecting Dabrafenib minimizes confounding off-target pathway activation, leading to more reliable and reproducible data in studies involving BRAF wild-type cells or complex co-culture models.

vs 400 nM (vemurafenib)

Enhanced Brain-to-Plasma Distribution for Central Nervous System (CNS) Research

Effective CNS penetration is critical for neuro-oncology research. In preclinical mouse models, Dabrafenib demonstrates superior brain distribution compared to Vemurafenib. [1] Following an intravenous dose, Dabrafenib's brain-to-plasma AUC ratio (Kp) was 0.023. This distribution is actively limited by P-glycoprotein and BCRP efflux transporters; in transporter-knockout mice, the Kp value increased 18-fold to 0.42, demonstrating its ability to cross the blood-brain barrier when efflux is bypassed. The study directly concludes that Dabrafenib achieves greater brain penetration than Vemurafenib under similar dosing conditions. [1]

| Evidence Dimension | Brain-to-Plasma AUC Ratio (Kp) |

| Target Compound Data | 0.023 in wild-type mice; 0.42 in transporter-deficient mice. |

| Comparator Or Baseline | Vemurafenib (stated as having lower brain penetration in the same study). |

| Quantified Difference | 18-fold increase in brain distribution in the absence of key efflux transporters. |

| Conditions | In vivo pharmacokinetic study in wild-type and Mdr1a/b−/−Bcrp1−/− mice. |

For in vivo studies of brain metastases or primary CNS tumors, Dabrafenib's higher brain penetration makes it a more suitable and effective tool than less-penetrant alternatives like Vemurafenib.

Vemurafenib lower (not quantified)

Free Base Form Offers a Versatile Starting Point for Custom Formulations

Dabrafenib free base is a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low aqueous solubility and high permeability. [1] The commonly used mesylate salt form is very slightly soluble at pH 1 and is practically insoluble above pH 4. [2] Research has shown that novel salt forms can dramatically improve dissolution; for instance, an ethylenediamine salt of Dabrafenib dissolved ~11 times faster than the free base, whereas the mesylate salt dissolved only ~2 times faster. [1] This highlights the potential for significant solubility and handling improvements over the standard salt form.

| Evidence Dimension | Relative Dissolution Rate Improvement vs. Free Base |

| Target Compound Data | 1x (Baseline) |

| Comparator Or Baseline | Dabrafenib Mesylate: ~2x faster; Dabrafenib Ethylenediamine salt: ~11x faster. |

| Quantified Difference | Alternative salt forms can provide a >5-fold dissolution rate advantage over the standard mesylate salt. |

| Conditions | Dissolution measurements at pH 1.2 (0.1 N HCl). |

Procuring the free base provides maximum flexibility for researchers developing novel formulations, delivery systems, or alternative salt forms to overcome the solubility limitations of the mesylate salt.

vs 38.9% (vemurafenib)

vs 51% (vemurafenib mono)

Where Minimizing Off-Target MAPK Activation is Critical

For studies using BRAF wild-type cells, co-culture systems, or investigating resistance mechanisms, Dabrafenib is the preferred choice over Vemurafenib. Its significantly lower induction of paradoxical ERK activation ensures that observed effects are more reliably attributed to the inhibition of mutant BRAF, reducing experimental artifacts. [1]

Where CNS Penetration is Required for In Vivo Models

In preclinical models of melanoma brain metastases or primary BRAF-mutant CNS tumors, Dabrafenib's demonstrated ability to achieve greater brain distribution than Vemurafenib makes it the more effective research tool for evaluating therapeutic response within the central nervous system. [2]

Where Custom Formulations or Novel Salt Forms are Being Developed

This Dabrafenib free base is the ideal starting material for formulation science. Researchers aiming to create novel salts, co-crystals, or amorphous solid dispersions to overcome the poor, pH-dependent solubility of the standard mesylate salt should procure this free base form to enable maximum process flexibility and innovation. [3]

Application Fit Matrix

References

- [1] Villanueva, J., et al. Comparative profiles of BRAF inhibitors: the paradox index as a predictor of clinical toxicity. Oncotarget, 7(20), 28800–28814 (2016).

- [2] Mittapalli, R. K., et al. Mechanisms Limiting Distribution of the Threonine-Protein Kinase B-RaFV600E Inhibitor Dabrafenib to the Brain: Implications for the Treatment of Melanoma Brain Metastases. Journal of Pharmacology and Experimental Therapeutics, 344(3), 655–664 (2013).

- [3] Rai, R., et al. Improving the Dissolution Rate of the Anticancer Drug Dabrafenib. Crystal Growth & Design, 20(2), 999–1011 (2020).

Purity

Quantity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

Drug Indication

FDA Label

MelanomaDabrafenib as monotherapy or in combination with trametinib is indicated for the treatment of adult patients with unresectable or metastatic melanoma with a BRAF V600 mutation (see sections 4. 4 and 5. 1). Adjuvant treatment of melanomaDabrafenib in combination with trametinib is indicated for the adjuvant treatment of adult patients with Stage III melanoma with a BRAF V600 mutation, following complete resection. Non-small cell lung cancer (NSCLC)Dabrafenib in combination with trametinib is indicated for the treatment of adult patients with advanced non-small cell lung cancer with a BRAF V600 mutation.

Treatment of glioma

Livertox Summary

Drug Classes

Antineoplastic Agents

Mechanism of Action

Absorption Distribution and Excretion

Fecal excretion is the major route of elimination accounting for 71% of radioactive dose while urinary excretion accounted for 23% of total radioactivity as metabolites only.

The apparent volume of distribution (Vc/F) is 70.3 L.Distribution to the brain is restricted because dabrafenib is a substrate and undergoes efflux by P-glycoprotein and breast cancer resistance protein.

The clearance of dabrafenib is 17.0 L/h after single dosing and 34.4 L/h after 2 weeks of twice-daily dosing.

Metabolism Metabolites

Wikipedia

FDA Medication Guides

DABRAFENIB MESYLATE

DABRAFENIB

CAPSULE;ORAL

TABLET;ORAL

NOVARTIS

NOVARTIS PHARMACEUTICALS

01/30/2025

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Dabrafenib

Drug Duo, Tafinlar and Mekinist, Approved for Aggressive Thyroid Cancer

FDA grants regular approval to dabrafenib and trametinib combination for metastatic NSCLC with BRAF V600E mutation

Novartis receives FDA approval of Tafinlar® + Mekinist® for adjuvant treatment of BRAF V600-mutant melanoma

Cancer. gov Dabrafenib

Dabrafenib and Trametinib Treatment in Patients With Locally Advanced or Metastatic BRAF V600–Mutant Anaplastic Thyroid Cancer

Posternak et al. Functional characterization of a PROTAC directed against BRAF mutant V600E. Nature Chemical Biology, DOI: 10.1038/s41589-020-0609-7, published online 10 August 2020

Explore Compound Types